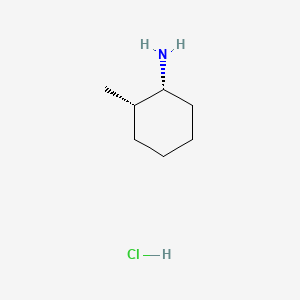
(1R,2S)-2-Methylcyclohexanamine hydrochloride
Übersicht
Beschreibung
Molecular Structure Analysis
The molecular formula of (1R,2S)-2-Methylcyclohexanamine hydrochloride is C10H15NO · HCl. It has a chiral center, and its stereochemistry is (1R,2S). The three-dimensional structure plays a crucial role in its biological activity .
Chemical Reactions Analysis
Research has evaluated the stability of (1R,2S)-2-Methylamino-1-phenyl-1-propanol hydrochloride in plasma and urine samples inoculated with Escherichia coli using high-performance liquid chromatography (HPLC). The presence of E. coli negatively affects the stability of the compound in biological samples .
Physical And Chemical Properties Analysis
Wissenschaftliche Forschungsanwendungen
Neurochemical Profile Suggesting Antidepressant Activity : A study by Muth et al. (1986) on a related compound, Wy-45,030, shows a neurochemical profile predictive of antidepressant activity. This compound inhibited rat brain imipramine receptor binding and synaptosomal monoamine uptake, similar to tricyclic antidepressants, but without certain side effects common to tricyclic therapy (Muth et al., 1986).
Potential as Anesthetic : Corssen and Domino (1966) discussed the potential of compounds related to phenylcyclohexylamine, including phencyclidine hydrochloride, as intravenously administered anesthetics due to their combination of analgesic and sleep-producing effects (Corssen & Domino, 1966).
Analytical Characterization of Arylcyclohexylamines : Wallach et al. (2016) focused on the synthesis and analytical characterizations of N-alkyl-arylcyclohexylamines. These compounds, perceived as ketamine-like dissociative substances, were studied for their potential as new psychoactive substances (Wallach et al., 2016).
Metabolism in Different Species : Research by Renwick and Williams (1972) investigated the metabolism of cyclohexylamine in various species, including humans, identifying different metabolic pathways and minor metabolites (Renwick & Williams, 1972).
Pharmacologic Studies of Phencyclidine Derivatives : Maddox et al. (1965) synthesized various 1-arylcyclohexylamines, including 1-(1-Phenylcyclohexyl)piperidine, for evaluation as central nervous system depressants. These compounds were tested for cataleptoid activity and antitonic extensor properties (Maddox et al., 1965).
Synthesis of Ketamine Derivatives : Masaud et al. (2022) conducted research on synthesizing new derivatives of ketamine, an arylcyclohexylamine, using Mannich reactions. These derivatives were analyzed for their potential therapeutic applications (Masaud et al., 2022).
Synthesis and Anticonvulsant Activity : Thurkauf et al. (1990) examined analogues of 1-phenylcyclohexylamine (PCA) for anticonvulsant activity, indicating potential use in treating seizures (Thurkauf et al., 1990).
Safety And Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
(1R,2S)-2-methylcyclohexan-1-amine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15N.ClH/c1-6-4-2-3-5-7(6)8;/h6-7H,2-5,8H2,1H3;1H/t6-,7+;/m0./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XCLFCWFKPOQAHM-UOERWJHTSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCCC1N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1CCCC[C@H]1N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H16ClN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
149.66 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(1R,2S)-2-Methylcyclohexanamine hydrochloride | |
CAS RN |
79389-41-6 | |
| Record name | 2-Methylcyclohexylamine hydrochloride, (1R,2S)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0079389416 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-METHYLCYCLOHEXYLAMINE HYDROCHLORIDE, (1R,2S)- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/72WRZ964ES | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



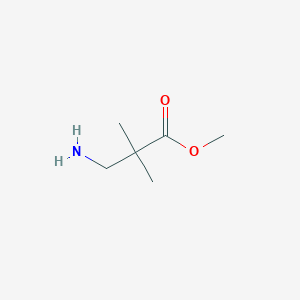

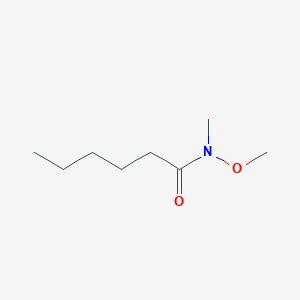
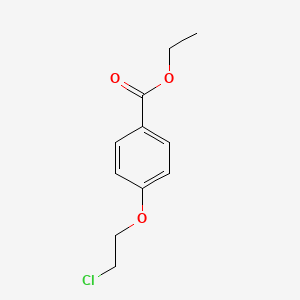
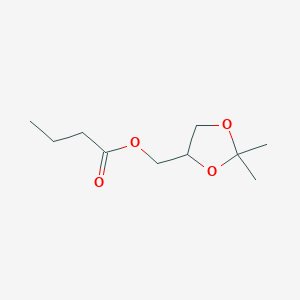


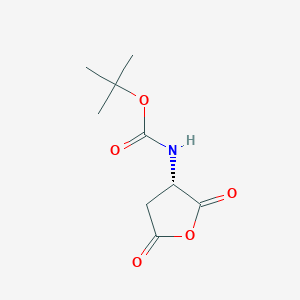
![7-Oxabicyclo[2.2.1]hept-2-ene-2-carboxylic acid, ethyl ester](/img/structure/B1601414.png)
![Diphenyl[3-(triethoxysilyl)propyl]phosphine](/img/structure/B1601415.png)



